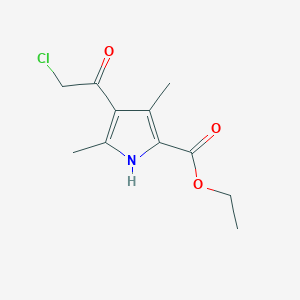![molecular formula C17H23N3O3 B2537248 2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide CAS No. 478049-40-0](/img/structure/B2537248.png)
2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Research
The compound 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a variant of the chemical structure you're interested in, was studied for its antipsychotic-like profile in behavioral animal tests. Interestingly, it didn't interact with dopamine receptors unlike typical antipsychotic agents, suggesting a unique mechanism of action. The compound underwent metabolic transformation to another active and toxic compound. Researchers synthesized and evaluated a series of compounds with structural modifications to replace amino and ketone groups, aiming to enhance activity and reduce toxicity. One compound, in particular, demonstrated reduced locomotion in mice without causing ataxia and didn't bind to D2 dopamine receptors, a common target for antipsychotic drugs. This series of compounds, especially ones with methyl groups at specific positions and a 3-chloro substituent, showed promising antipsychotic activity and a distinct profile compared to existing drugs (Wise et al., 1987).
Anticonvulsant Research
2-Acetamido-N-benzyl-2-(methoxyamino)acetamide was investigated for its crystal structure and anticonvulsant activities. The structural analysis revealed specific interplanar angles and hydrogen bonding patterns, important for the compound's bioactivity. Comparisons with phenytoin, a well-known anticonvulsant, highlighted molecular features likely responsible for the anticonvulsant activities of these compounds, offering insights into designing new drugs in this category (Camerman et al., 2005).
Muscle Relaxant and Anticonvulsant Applications
N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were synthesized and evaluated for their muscle relaxant and anticonvulsant activities. Among these, 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide stood out for its selective activity in these areas. The study emphasized the importance of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group for activity, providing a basis for further drug development (Tatee et al., 1986).
Antitumor Research
Another study focused on synthesizing novel isoxazole compounds, starting with a key intermediate structurally similar to your chemical of interest. These compounds exhibited promising antitumor activities, highlighting the potential for further exploration in cancer therapy (Hao-fei, 2011).
Antiviral Research
Research on 3-(diethylamino)-5-phenylisoxazole derivatives demonstrated anti-rhinovirus activity. Despite being less potent than some existing compounds, one particular derivative showed activity against multiple serotypes of the virus, offering a potential pathway for developing broad-spectrum antiviral agents (Mazzei et al., 1996).
Propiedades
IUPAC Name |
2-(diethylamino)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-20(5-2)12-17(21)18-11-15-10-16(19-23-15)13-6-8-14(22-3)9-7-13/h6-10H,4-5,11-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKUTNKSGQTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2537171.png)
![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2537177.png)

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)
![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2537183.png)
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(2,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE](/img/structure/B2537187.png)

